BenchChemオンラインストアへようこそ!

methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate

Physicochemical profiling Lipophilicity Indole positional isomers

Methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate (CAS 762288-12-0; molecular formula C₁₁H₁₀FNO₂; MW 207.20) is a fluorinated indole-3-carboxylate ester belonging to the indolecarboxylic acid derivative class. The compound features a fluorine atom at the 7-position and a methyl group at the 2-position of the indole ring, with a methyl ester at C-3.

Molecular Formula C11H10FNO2
Molecular Weight 207.20 g/mol
Cat. No. B12957173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 7-fluoro-2-methyl-1H-indole-3-carboxylate
Molecular FormulaC11H10FNO2
Molecular Weight207.20 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)C(=CC=C2)F)C(=O)OC
InChIInChI=1S/C11H10FNO2/c1-6-9(11(14)15-2)7-4-3-5-8(12)10(7)13-6/h3-5,13H,1-2H3
InChIKeyZTYFUWPFWCLAEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate (CAS 762288-12-0): Physicochemical Profile and Comparator Landscape for Informed Procurement


Methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate (CAS 762288-12-0; molecular formula C₁₁H₁₀FNO₂; MW 207.20) is a fluorinated indole-3-carboxylate ester belonging to the indolecarboxylic acid derivative class . The compound features a fluorine atom at the 7-position and a methyl group at the 2-position of the indole ring, with a methyl ester at C-3. Its predicted LogP is 2.40 and topological polar surface area (TPSA) is 42.09 Ų . This compound serves as a versatile synthetic intermediate and building block in medicinal chemistry, appearing within the Markush structures of FGFR inhibitor patents and as a scaffold component in influenza PB2 inhibitor programs [1][2]. Commercially, it is available from multiple vendors at purity grades ranging from 95% to 98% [3].

Why Positional Fluoro-Isomers of Methyl 2-Methyl-1H-Indole-3-Carboxylate Cannot Be Interchanged: The Case for 7-Fluoro Specificity


Although all four mono-fluorinated positional isomers of methyl 2-methyl-1H-indole-3-carboxylate (4-F, 5-F, 6-F, and 7-F) share identical molecular formula (C₁₁H₁₀FNO₂), molecular weight (207.20), and near-identical TPSA (~42.1 Ų), they are not functionally interchangeable . The position of the fluorine atom determines regioselective metabolic vulnerability: literature precedent demonstrates that 6-fluoro substitution on the indole ring improved oral bioavailability to 80% and extended half-life to 12 hours in rats by blocking CYP-mediated oxidation at that position, while the unblocked parent compound showed poor bioavailability . By class-level inference, the 7-fluoro isomer provides analogous metabolic blockade at the 7-position, a distinct regiochemical protection not offered by the 4-fluoro, 5-fluoro, or 6-fluoro isomers. Furthermore, in antiviral drug discovery, 7-fluoro-substituted indoles have been specifically evaluated—and validated—as bioisosteric replacements for the 7-azaindole scaffold of the clinical candidate Pimodivir, a PB2 inhibitor; the 5,7-difluoroindole derivative 11a emerged as the optimized lead [1]. This 7-position-specific pharmacophore recognition cannot be replicated by other fluoro-regioisomers.

Quantitative Differentiation Evidence for Methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate Versus Closest Analogs


LogP and TPSA Parity Across Positional Fluoro-Isomers Masks Regiochemical Divergence in Biological Recognition

The 7-fluoro isomer (target compound) exhibits a predicted LogP of 2.40 and TPSA of 42.09 Ų . The 4-fluoro positional isomer (CAS 1082470-27-6) has a predicted XlogP of 2.4 and TPSA of 42.1 Ų , while the 5-fluoro isomer (CAS 762288-10-8) has a reported TPSA of 42.1 Ų . All four mono-fluorinated positional isomers (4-F, 5-F, 6-F, 7-F) share a TPSA of approximately 42.1 Ų and predicted LogP values within the range of 2.2–2.4. However, the non-fluorinated parent compound, methyl 2-methyl-1H-indole-3-carboxylate (CAS 65417-22-3, MW 189.21), lacks the electronic and steric contributions of any fluorine substituent and serves as the baseline for fluoro-SAR studies . The near-identical computed physicochemical properties among positional isomers underscore that differentiation arises from position-specific biological target engagement and metabolic handling rather than from bulk lipophilicity or polarity differences.

Physicochemical profiling Lipophilicity Indole positional isomers

Metabolic Stability Advantage: 7-Position Fluorine as a CYP-Mediated Oxidation Blockade Site

A seminal study by Rowley et al. (2001) demonstrated that blocking the 6-position of the indole ring with a fluorine atom transformed a compound with poor oral bioavailability into one with 80% bioavailability and a 12-hour half-life in rats, by preventing CYP-mediated oxidative metabolism at that position . The comprehensive review by Nosova et al. (2018) on fluorine-containing indoles confirms that 'replacing hydrogen with fluorine on aromatic rings is a very effective strategy to slow down significantly the oxidative metabolic step by cytochrome monooxygenases' [1]. The 7-fluoro positional isomer provides metabolic blockade specifically at the 7-position of the indole ring—a site that is inaccessible to blockade by the 4-fluoro, 5-fluoro, or 6-fluoro isomers. In the context of the 5-HT₂A antagonist program, the 6-fluoro isomer (compound 22) exhibited 0.06 nM receptor affinity (Kᵢ), 80% oral bioavailability, and a 12-hour half-life, whereas the unblocked parent compound 17 showed rapid oxidative clearance .

Metabolic stability Cytochrome P450 Fluorine blocking strategy

Bioisosteric Replacement of 7-Azaindole: 7-Fluoroindole Scaffold Validated in Influenza PB2 Inhibitor Program

McGowan et al. (2019) specifically evaluated 7-fluoro-substituted indoles as bioisosteric replacements for the 7-azaindole scaffold of Pimodivir, a PB2 (polymerase basic protein 2) inhibitor that reached clinical development for influenza treatment [1]. The study identified a 5,7-difluoroindole derivative (compound 11a) as a potent and metabolically stable influenza inhibitor with a favorable oral pharmacokinetic profile and in vivo efficacy in mice [1]. The 7-fluoro substitution was essential to mimic the hydrogen-bonding and electrostatic profile of the 7-azaindole nitrogen atom. This bioisosteric strategy is position-specific: only indoles bearing fluorine at the 7-position (or 5,7-difluoro) can serve as 7-azaindole mimetics; the 4-fluoro, 5-fluoro, or 6-fluoro isomers lack the correct spatial presentation of the electronegative substituent required for PB2 cap-binding domain engagement. Earlier work by Heinrich et al. (2004) established the broader principle of fluorine-cyano bioisosterism at the indole 5-position, confirming that fluorine substitution position critically determines bioisosteric fidelity [2].

Bioisosterism 7-azaindole replacement Influenza PB2 inhibitor

FGFR Kinase Inhibitor Patent Inclusion: The 7-Fluoro-2-Methyl-Indole-3-Carboxylate as a Claimed Synthetic Intermediate

Patent CN-107406431-A, assigned to Zhejiang Hisun Pharmaceutical Co. Ltd. (priority date 2015-08-20, publication date 2017-11-28), claims indole derivatives represented by general Formula (I) as therapeutic agents, particularly as FGFR (fibroblast growth factor receptor) inhibitors [1]. The Markush structure encompasses the 7-fluoro-2-methyl-1H-indole-3-carboxylate substructure as a key synthetic intermediate for constructing FGFR-active compounds. The patent specifically claims methods for inhibiting FGFR1, FGFR2, and FGFR3 in vitro and describes pharmaceutical compositions for cancer treatment [1]. FGFR kinases are validated oncology targets with multiple approved drugs (e.g., Erdafitinib, Pemigatinib) and numerous clinical-stage candidates. The inclusion of the 7-fluoro-2-methyl-indole-3-carboxylate substructure in this patent family indicates its utility in a therapeutically relevant chemical space that may not be accessible using other positional fluoro-isomers, as FGFR kinase ATP-binding pockets exhibit shape- and electrostatics-based recognition that is sensitive to the precise fluorine placement.

FGFR inhibitor Kinase patent Indole synthetic intermediate

SAR-Driven Procurement Logic: C-3 Carboxylation Plus Halogenation Enhances Bioactivity Across Anti-Infective and Anticancer Indole Series

Sifaoui et al. (2024) reported a systematic SAR study of 40 synthetic indole derivatives against Acanthamoeba castellanii Neff, establishing that 'carboxylation of the C-3 position and the incorporation of halogen as chlorine/fluorine would enhance their biological profile, presumably by increasing their lipophilicity and therefore their ability to cross the cell membrane' [1]. The most active compound in this series, methyl 6-chloro-1H-indole-3-carboxylate (indole 6o c-6), exhibited an IC₅₀ of 11.10 ± 2.73 µM and induced programmed cell death via mitochondrial dysfunction [1]. The target compound, methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate, combines all three SAR-positive features identified in this study: (i) C-3 carboxylation as the methyl ester, (ii) halogen substitution (fluorine at C-7), and (iii) the indole core scaffold. The 2-methyl group further differentiates it from the simpler methyl 7-fluoro-1H-indole-3-carboxylate (CAS 858515-78-3, LogP 2.09) by contributing additional lipophilicity (ΔLogP ≈ +0.3) . The 7-chloro analog (CAS 1082470-30-1, MW 223.65) provides an alternative halogen choice for SAR exploration, but the 7-fluoro variant offers the established metabolic stability advantages of fluorine over chlorine [2].

Structure-activity relationship Halogenated indole Antiparasitic activity

Optimal Research and Industrial Application Scenarios for Methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate


FGFR-Targeted Anticancer Lead Optimization: Synthesis of Patent-Backed Kinase Inhibitor Candidates

Medicinal chemistry teams pursuing FGFR1/2/3 kinase inhibitors for oncology indications should prioritize methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate as a key synthetic intermediate. The compound falls within the Markush claims of CN-107406431-A (Zhejiang Hisun Pharm), which specifically describes indole derivatives as FGFR inhibitors with utility against FGFR1, FGFR2, and FGFR3 [1]. The 7-fluoro substitution provides metabolic stability at a position that may otherwise undergo CYP-mediated oxidation, while the C-3 methyl ester serves as a versatile handle for further derivatization (amide coupling, hydrolysis to carboxylic acid, reduction to alcohol). The 2-methyl group introduces steric bulk that can modulate kinase selectivity. Procurement of this specific regioisomer rather than other fluoro-indole-3-carboxylates ensures alignment with patent-validated chemical space.

Influenza Antiviral Drug Discovery: 7-Azaindole Bioisostere Scaffold Derivatization

Building on the validated bioisosteric relationship between 7-fluoroindoles and 7-azaindoles established by McGowan et al. (2019), methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate serves as an advanced starting material for influenza PB2 cap-binding domain inhibitor programs [2]. The PB2 subunit of influenza polymerase is a high-value antiviral target; Pimodivir (a 7-azaindole-based PB2 inhibitor) reached Phase 3 clinical trials. The 7-fluoro substitution on the indole core mimics the hydrogen-bond acceptor capacity of the 7-azaindole nitrogen while offering improved synthetic accessibility and potentially differentiated intellectual property. Only indoles bearing fluorine at the 7-position can serve this bioisosteric function; the 4-F, 5-F, and 6-F isomers are structurally unsuitable.

Anti-Infective Drug Discovery: Halogenated Indole-3-Carboxylate Series with Validated Antiparasitic SAR

The SAR framework established by Sifaoui et al. (2024) provides a data-driven rationale for incorporating methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate into antiparasitic screening libraries [3]. The study demonstrated that C-3 carboxylation plus halogenation (Cl or F) is a critical determinant of anti-Acanthamoeba activity, with the lead compound methyl 6-chloro-1H-indole-3-carboxylate achieving an IC₅₀ of 11.10 ± 2.73 µM and inducing mitochondrial dysfunction-mediated programmed cell death. The target compound extends this SAR by offering the 7-fluoro pharmacophore with a 2-methyl substituent, enabling exploration of steric and electronic effects at the C-2 position while maintaining the validated C-3 carboxylate and C-7 halogen features.

Metabolic Stability-Driven Fragment Evolution: Position-Specific Fluorine Blocking Strategy

For drug discovery programs where in vitro microsomal stability assays identify oxidative metabolism at the indole 7-position as a primary clearance pathway, methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate provides a direct synthetic solution [4]. The established strategy of aromatic fluorine-for-hydrogen substitution to block CYP-mediated oxidation—validated by Rowley et al. (2001) with the 6-fluoro congener achieving 80% bioavailability and 12-hour half-life—can be applied analogously at the 7-position. The compound's pre-installed 7-fluoro, 2-methyl, and 3-carboxylate ester functionalities reduce the synthetic burden in multi-step lead optimization, as all three substituents are already in place for fragment growth or late-stage functionalization. This scenario is uniquely served by the 7-fluoro isomer; the 4-F, 5-F, and 6-F isomers cannot block metabolism at the 7-position.

Quote Request

Request a Quote for methyl 7-fluoro-2-methyl-1H-indole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.